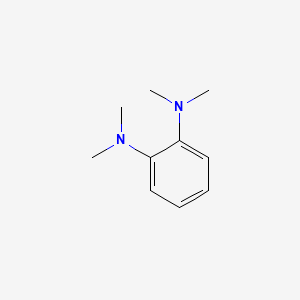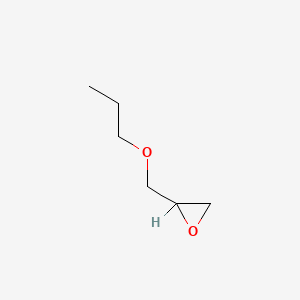
Cyclobutadithymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutadithymine is a unique compound characterized by the presence of a cyclobutane ring fused with two thymine molecules. This compound is primarily known for its role in DNA photodamage, where it forms as a result of ultraviolet (UV) radiation exposure. This compound is a type of cyclobutane pyrimidine dimer, which is a significant lesion in DNA caused by UV light.
Preparation Methods
Cyclobutadithymine can be synthesized through the UV irradiation of thymidine in aqueous solutions. The process involves the acetone-sensitized UV irradiation, which generates six configurationally distinct cyclobutane-type photodimers . The preparation of this compound and its isomers can be achieved using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) for purification .
Chemical Reactions Analysis
Cyclobutadithymine undergoes various chemical reactions, including:
Photodimerization: This is the primary reaction where thymine molecules form this compound upon exposure to UV light.
Oxidation and Reduction: These reactions can modify the cyclobutane ring and the thymine molecules, leading to different photoproducts.
Substitution Reactions: These can occur at the thymine moieties, altering the chemical structure and properties of this compound.
Common reagents used in these reactions include UV light sources, acetone as a sensitizer, and various chromatographic techniques for separation and purification .
Scientific Research Applications
Cyclobutadithymine has several applications in scientific research:
DNA Damage Studies: It is extensively used to study the effects of UV radiation on DNA and the mechanisms of DNA repair.
Photoprotection Research: This compound is used to investigate the protective mechanisms against UV-induced DNA damage.
Cancer Research: Understanding the formation and repair of this compound helps in studying the mutagenic effects of UV radiation and its role in skin cancer development.
Drug Discovery: The unique structure of this compound makes it a valuable model for designing drugs that target DNA lesions.
Mechanism of Action
Cyclobutadithymine exerts its effects primarily through the formation of DNA lesions. When DNA is exposed to UV radiation, this compound forms by the dimerization of adjacent thymine bases. This dimerization distorts the DNA helix, leading to replication errors and mutations . The primary molecular targets are the thymine bases in DNA, and the pathways involved include nucleotide excision repair mechanisms that recognize and repair these lesions .
Comparison with Similar Compounds
Cyclobutadithymine is unique due to its specific formation from thymine dimers under UV radiation. Similar compounds include other cyclobutane pyrimidine dimers such as:
Cyclobutane cytosine dimers: Formed from cytosine bases under UV radiation.
Cyclobutane uracil dimers: Formed from uracil bases in RNA under UV radiation.
These compounds share the cyclobutane ring structure but differ in the specific pyrimidine bases involved. This compound is particularly significant due to its prevalence in DNA photodamage and its implications in skin cancer research .
Properties
CAS No. |
3660-32-0 |
|---|---|
Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
(1S,2R,7R,8S)-7,8-dimethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |
InChI |
InChI=1S/C10H12N4O4/c1-9-3(11-7(17)13-5(9)15)4-10(9,2)6(16)14-8(18)12-4/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18)/t3-,4+,9+,10- |
InChI Key |
ASJWEHCPLGMOJE-LJMGSBPFSA-N |
SMILES |
CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H]3[C@@]1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |
Canonical SMILES |
CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-methylprop-1-ene;styrene](/img/structure/B1594691.png)









